molecular formula C17H23BrFNO3 B1408129 Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate CAS No. 1704095-50-0

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate

Cat. No. B1408129
CAS RN: 1704095-50-0
M. Wt: 388.3 g/mol
InChI Key: GNMAZLOAYZWAOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (TBPFPC) is a novel small molecule that has recently been discovered as a potential drug candidate for a variety of therapeutic applications. It is a member of the piperidine family, which is a group of compounds that have been found to possess a variety of biological activities. TBPFPC has a unique structure and properties that make it an attractive candidate for further research and development.

Scientific Research Applications

Pharmaceutical Intermediates

This compound can be used as an intermediate in the synthesis of various pharmaceuticals . It’s a key component in the production of certain drugs, contributing to their chemical structure and influencing their pharmacological properties .

Synthesis of Enzalutamide

“Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate” is an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Benzylic Substitution Reactions

The compound can participate in benzylic substitution reactions . These reactions involve the replacement of a hydrogen atom on the benzyl group with another atom or group of atoms . This can be useful in the synthesis of a wide range of organic compounds .

Free Radical Reactions

The compound can undergo free radical reactions . These reactions involve the formation of free radicals, which are highly reactive species with unpaired electrons . Free radical reactions can be used to create a variety of complex organic compounds .

Fluorine-Containing Drug Synthesis

The presence of a fluorine atom in the compound makes it useful in the synthesis of fluorine-containing drugs . Fluorine atoms can greatly influence the properties of a drug, including its stability, lipophilicity, and bioavailability .

Research and Development

As a complex organic compound, “Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate” can be used in research and development activities. Scientists can study its properties and reactions to gain insights into organic chemistry and develop new synthetic methods.

properties

IUPAC Name

tert-butyl 4-[(4-bromo-2-fluorophenyl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMAZLOAYZWAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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